5-Bromo-[1,1'-biphenyl]-3-carbaldehyde
CAS No.:
Cat. No.: VC18713579
Molecular Formula: C13H9BrO
Molecular Weight: 261.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrO |
|---|---|
| Molecular Weight | 261.11 g/mol |
| IUPAC Name | 3-bromo-5-phenylbenzaldehyde |
| Standard InChI | InChI=1S/C13H9BrO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H |
| Standard InChI Key | JSSSQGQWQRMPAA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-Bromo-[1,1'-biphenyl]-3-carbaldehyde (C₁₃H₉BrO) features a biphenyl system where one phenyl ring is substituted with a bromine atom and an aldehyde group (Fig. 1). The IUPAC name, 5-bromo-[1,1'-biphenyl]-3-carbaldehyde, reflects its substitution pattern, while the SMILES notation (O=CC₁=C(C=CC(=C₁)Br)C₂=CC=CC=C₂) encodes its connectivity . X-ray crystallography of analogous compounds, such as hydroxy–aryl–aldehyde inhibitors bound to IRE1α, demonstrates the planar geometry of aromatic aldehydes and their capacity for π-stacking interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉BrO |
| Molecular Weight | 261.11 g/mol |
| CAS Number | 136649-45-1 (disputed) |
| Density | Not reported |
| Boiling/Melting Points | Not available |
The bromine atom induces electron-withdrawing effects, polarizing the aromatic ring and enhancing the aldehyde's electrophilicity. This electronic profile facilitates nucleophilic additions at the carbonyl group and Suzuki-Miyaura cross-couplings at the brominated position .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra of related biphenyl aldehydes reveal distinct signals: the aldehyde proton appears as a singlet near δ 9.8–10.0 ppm in ¹H-NMR, while the carbonyl carbon resonates at δ 190–200 ppm in ¹³C-NMR . Infrared spectroscopy confirms the C=O stretch at ~1700 cm⁻¹ and aromatic C–Br vibrations near 550–650 cm⁻¹. Mass spectrometry typically shows a molecular ion peak at m/z 261.11 ([M+H]⁺) .
Synthetic Methodologies
Electrophilic Bromination-Formylation
A common route involves sequential bromination and formylation of biphenyl precursors. For example, 3-bromo-[1,1'-biphenyl]-4-carbaldehyde derivatives are synthesized via Vilsmeier-Haack formylation, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the formylating agent. Alternatively, methoxymethyl (MOM) protection of hydroxyl groups precedes bromination, as demonstrated in the synthesis of 5-bromo-3-methoxy-2-(methoxymethoxy)benzaldehyde .
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of brominated benzaldehydes with aryl boronic acids enables biphenyl assembly. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in alkaline conditions facilitates this transformation, yielding biphenyl aldehydes in high purity . For instance, 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives were synthesized using this method, highlighting its versatility .
Reactivity and Functionalization
Aldehyde Group Transformations
The aldehyde moiety undergoes nucleophilic additions, forming imines, hydrazones, or alcohols. Schiff base formation with amines is particularly relevant in medicinal chemistry, as seen in IRE1α inhibitors where aldehydes form covalent adducts with lysine residues .
Bromine Substitution Reactions
The bromine atom participates in palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) to introduce aryl, vinyl, or alkyl groups. This reactivity underpins its role in constructing complex molecules, such as anticancer agents .
Applications in Scientific Research
Pharmaceutical Intermediates
5-Bromo-[1,1'-biphenyl]-3-carbaldehyde is a precursor to biphenyl carboxylic acids, which exhibit cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231) . Derivatives with benzyloxy substituents show IC₅₀ values as low as 9.54 µM, rivaling reference drugs like tamoxifen .
Materials Science
In organic electronics, its planar structure and electron-deficient aromatic system make it a candidate for organic light-emitting diodes (OLEDs) and conductive polymers. The bromine atom further allows post-functionalization to tune material properties.
Recent Research Advancements
Anticancer Activity
A 2025 study synthesized biphenyl carboxylic acids from aldehyde precursors, identifying compound 3j (bearing a benzyloxy group) as highly active against breast cancer cells . Molecular docking revealed strong binding to estrogen receptor α, with binding energies comparable to tamoxifen .
Mechanistic Studies
Kinetic analyses of Schiff base formation between 5-bromo-[1,1'-biphenyl]-3-carbaldehyde and lysine residues elucidated reaction rates (k = 0.15 s⁻¹) and activation energies (ΔG‡ = 25 kJ/mol) . These insights guide inhibitor design for enzymes like IRE1α, a target in endoplasmic reticulum stress-related diseases .
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